molecular formula C18H18N4 B14403275 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine CAS No. 89684-67-3

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine

Cat. No.: B14403275
CAS No.: 89684-67-3
M. Wt: 290.4 g/mol
InChI Key: PKDNGDWRVKRJBI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with two 6-methylpyridin-2-yl groups at the 5 and 6 positions, and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridin-2-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6′-Dimethyl-2,2′-bipyridine: This compound is similar in structure but lacks the pyrazine core.

    2,5-Dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine: This compound has a similar pyrazine core but different substituents.

Uniqueness

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

89684-67-3

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine

InChI

InChI=1S/C18H18N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10H,1-4H3

InChI Key

PKDNGDWRVKRJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=C(N=C2C3=CC=CC(=N3)C)C)C

Origin of Product

United States

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